Lysosomal Storage Disease

Lysosomal Storage Disease
Lysosomal storage disease
ICD: E75.2Ontology ID: DOID:13426

Description

Lysosomal storage diseases (LSDs) are a group of rare, inherited metabolic disorders characterized by the deficiency of specific lysosomal enzymes. This deficiency leads to the abnormal accumulation of undigested or partially digested macromolecules within lysosomes, causing cellular dysfunction and progressive damage to various organs and tissues. LSDs present with a wide spectrum of clinical manifestations affecting neurological, skeletal, visceral, and hematological systems, often leading to severe and life-limiting conditions.

Treatment Compounds

Treatment Compounds
List of compounds for treating this disease

GAA

基因: GAAEnzyme
0 个化合物

SMPD1

基因: SMPD1
0 个化合物

GALC

基因: GALC
0 个化合物

IDUA

基因: IDUA
0 个化合物

Autophagy-related proteins

基因: ATG家族(如ATG1, ATG13)蛋白复合物/激酶
1 个化合物

V-type proton ATPase

基因: ATP6V0A3, ATP6V1C1等
1 个化合物

Cathepsins

基因: CTSB, CTSD等
1 个化合物

其他治疗化合物

直接关联的治疗化合物,作用靶点尚未明确

2 个化合物
Statistics
Treatment Compounds2
Metadata
Created At2/2/2026
Updated At2/15/2026